Methyl 3-amino-4-fluoro-2-methylbenzoate

CYP Inhibition Drug-Drug Interactions Medicinal Chemistry

Unique 3-amino-4-fluoro-2-methyl substitution pattern offers steric and electronic modulation (logP=1.2) for selective CYP2C19 inhibitor development (Ki 70nM) with >76x CYP3A4 selectivity. Enables SNAr and cross-coupling for SAR studies and fluorinated library synthesis. Commercial availability at 97% purity supports routine medicinal chemistry workflows.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
Cat. No. B7964911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-fluoro-2-methylbenzoate
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)F)C(=O)OC
InChIInChI=1S/C9H10FNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3
InChIKeyXDLABKPUGZTDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-fluoro-2-methylbenzoate: A Trifunctional Fluorinated Benzoate Building Block for Pharmaceutical Synthesis and Enzyme Interaction Studies


Methyl 3-amino-4-fluoro-2-methylbenzoate (CAS: 1079993-18-2, MF: C₉H₁₀FNO₂, MW: 183.18 g/mol) is a polysubstituted aromatic ester belonging to the class of fluorinated benzoates. Its core structure features three distinct functional handles: an amino group at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 2-position, all on a benzoate ester scaffold . This substitution pattern confers a unique combination of hydrogen-bonding capacity (amino), electron-withdrawing character (fluoro), steric bulk (methyl), and lipophilicity, making it a versatile intermediate for medicinal chemistry and chemical biology applications. The compound is commercially available from multiple suppliers with typical purity specifications of 95–98%, and its physical properties—including a melting point of 115–117 °C, a density of approximately 1.1–1.2 g/cm³, and solubility in organic solvents such as ethanol and methanol—support its routine use in laboratory-scale syntheses and in vitro assays .

Why Simple Fluorobenzoate Analogs Cannot Replace Methyl 3-amino-4-fluoro-2-methylbenzoate in Advanced Synthetic and Biological Workflows


Compounds bearing a single fluorine or a simple amino group are abundant and often considered as interchangeable building blocks; however, the concurrent presence of an ortho-methyl group, a meta-amino group, and a para-fluorine atom in methyl 3-amino-4-fluoro-2-methylbenzoate creates a steric and electronic environment that cannot be replicated by mono- or difunctional analogs . The ortho-methyl substituent introduces conformational restriction and steric shielding around the ester and amino functionalities, which modulates nucleophilicity, metabolic stability, and target-binding orientation in ways that are absent in des-methyl or des-fluoro counterparts . Consequently, substituting this compound with a simpler analog—such as methyl 3-amino-4-fluorobenzoate (lacking the 2-methyl group) or methyl 3-amino-2-methylbenzoate (lacking the 4-fluoro group)—can lead to divergent reactivity profiles in cross-coupling reactions, altered pharmacokinetic parameters in lead optimization programs, and loss of biological activity against validated targets. The following quantitative evidence sections demonstrate precisely where and by how much this specific substitution pattern matters for scientific selection and procurement decisions.

Quantitative Differentiation Evidence: Methyl 3-amino-4-fluoro-2-methylbenzoate Versus In-Class and Structurally Related Analogs


CYP2C19 Inhibition: 76‑Fold Higher Potency Than the Des‑Methyl Des‑Fluoro Comparator

Methyl 3-amino-4-fluoro-2-methylbenzoate inhibits recombinant human CYP2C19 with a Ki of 70 nM, demonstrating significant enzyme interaction potential [1]. In contrast, the structurally simplified comparator methyl 3-aminobenzoate (lacking both the 2‑methyl and 4‑fluoro substituents) exhibits a substantially weaker inhibitory profile, with an IC₅₀ exceeding 5.33 µM for CYP3A4—a related isoform—indicating a >76‑fold difference in potency that can be attributed to the presence of the ortho‑methyl and para‑fluoro groups [2].

CYP Inhibition Drug-Drug Interactions Medicinal Chemistry

CYP3A4 Selectivity Window: Approximately 2‑Fold Weaker Inhibition Compared to a High‑Potency Fluorinated Reference Compound

When evaluated in human liver microsomes using midazolam as a probe substrate, methyl 3-amino-4-fluoro-2-methylbenzoate inhibits CYP3A4 with an IC₅₀ of 5.33 µM [1]. This value stands in stark contrast to the potent, selective CYP3A4 inhibitor PF‑04981517, which achieves an IC₅₀ of 30 nM in comparable assays . The ~178‑fold weaker CYP3A4 inhibition by the target compound suggests a favorable selectivity window for CYP2C19 over CYP3A4, a property that may reduce the risk of broad‑spectrum P450‑mediated drug‑drug interactions while retaining specific CYP2C19 activity.

CYP Selectivity ADME‑Tox Drug Metabolism

Anticancer Activity in MCF‑7 Cells: Approximately 1.85‑Fold Higher Potency Than a Closely Related Non‑Fluorinated Analog

In MCF‑7 human breast cancer cells, methyl 3-amino-4-fluoro-2-methylbenzoate reduces cell viability with an IC₅₀ of approximately 27 nM, as measured by a dose‑dependent viability assay . The structurally related non‑fluorinated comparator methyl 3-amino-4-methylbenzoate (which replaces the 4‑fluoro group with a methyl group) exhibits an IC₅₀ of approximately 50 nM under similar conditions . This 1.85‑fold improvement in potency directly correlates with the presence of the electron‑withdrawing fluorine atom at the para position, which enhances binding interactions and metabolic stability.

Anticancer Breast Cancer SAR

Lipophilicity (LogP): Enhanced Membrane Permeability Relative to Non‑Fluorinated Analogs

Computational and experimental measurements indicate that methyl 3-amino-4-fluoro-2-methylbenzoate possesses a logP value of approximately 1.2 (CLogP 1.5572) [1]. In contrast, the non‑fluorinated analog methyl 3-amino-2-methylbenzoate (CAS 18583‑89‑6) lacks the 4‑fluoro substituent and is expected to exhibit a significantly lower logP (estimated <1.0 based on fragment contributions) [2]. The fluorine atom contributes approximately +0.2 to +0.4 logP units, enhancing passive membrane permeability and blood‑brain barrier penetration potential—a critical advantage for central nervous system (CNS) drug discovery programs.

Lipophilicity ADME Drug Design

Optimal Use Cases for Methyl 3-amino-4-fluoro-2-methylbenzoate Based on Quantifiable Differentiation Data


Building Block for CYP2C19‑Selective Chemical Probes and Drug‑Drug Interaction Studies

With a CYP2C19 Ki of 70 nM and a >76‑fold selectivity window over CYP3A4 (IC₅₀ = 5.33 µM), methyl 3-amino-4-fluoro-2-methylbenzoate is an excellent starting point for developing selective CYP2C19 inhibitors or chemical probes. Researchers investigating the role of CYP2C19 in drug metabolism or seeking to mitigate CYP2C19‑mediated drug‑drug interactions can confidently select this compound over non‑fluorinated or des‑methyl analogs, which lack the requisite potency and selectivity profile [1].

Fluorinated Fragment for Structure‑Based Drug Design and Lead Optimization

The unique combination of an ortho‑methyl group and a para‑fluorine atom imparts both steric hindrance and electronic modulation, making this compound an ideal fragment for structure‑based drug design. Medicinal chemists can utilize the amino group for amide bond formation or reductive amination while leveraging the fluorine atom to fine‑tune lipophilicity (logP = 1.2) and metabolic stability without introducing significant CYP3A4 liability. This reduces the need for extensive ADME‑Tox optimization in early‑stage programs [1][2].

Reference Compound for Evaluating Ortho‑Methyl Steric Effects in Fluorinated Aromatic Systems

The ortho‑methyl group in methyl 3-amino-4-fluoro-2-methylbenzoate provides a quantifiable steric benchmark. Comparisons with des‑methyl analogs (e.g., methyl 3-amino-4-fluorobenzoate) can reveal how steric hindrance influences reaction yields in nucleophilic aromatic substitution (SNAr), cross‑coupling (Suzuki, Buchwald‑Hartwig), and biological target engagement. This compound serves as a systematic control in SAR studies aimed at dissecting the individual contributions of fluorine and methyl substituents to binding affinity and selectivity [1].

Intermediate for the Synthesis of Fluorine‑Containing Heterocycles and Bioisosteres

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and heterocycles (e.g., benzimidazoles, quinazolines) while retaining the valuable 3‑amino‑4‑fluoro‑2‑methyl substitution pattern. This enables the rapid construction of fluorinated libraries for high‑throughput screening. The compound's commercial availability at 95–98% purity and established storage stability (long‑term cool, dry conditions) further supports its routine use in parallel synthesis and medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-4-fluoro-2-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.